5-methoxy-1-phenyl-1H-tetrazole
Overview
Description
5-Methoxy-1-phenyl-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry The structure of this compound consists of a tetrazole ring substituted with a methoxy group at the 5-position and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-phenyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, a one-pot multicomponent reaction using lanthanum (III) nitrate hexahydrate as a catalyst has been reported to yield high product yields ranging from 85% to 98% . The reaction typically involves the use of dimethylformamide (DMF) as a solvent and requires careful control of temperature and reaction time.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and operational simplicity. The use of environmentally friendly reagents and efficient reaction conditions is often emphasized to meet the demands of the pharmaceutical sector .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-phenyl-1H-tetrazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of the tetrazole ring, which can stabilize negative charges through electron delocalization.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of a leaving group by a nucleophile.
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield substituted aromatic compounds, while oxidation and reduction reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-1-phenyl-1H-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-1-phenyl-1H-tetrazole involves its interaction with molecular targets through the tetrazole ring. The electron-donating and electron-withdrawing properties of the tetrazole ring facilitate receptor-ligand interactions. For example, in corrosion inhibition, the compound forms a protective layer on the metal surface, preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: Commonly used as a corrosion inhibitor but is more toxic compared to 5-methoxy-1-phenyl-1H-tetrazole.
5-Phenyl-1H-tetrazole: Similar in structure but lacks the methoxy group, which can influence its chemical reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can enhance its solubility and interaction with biological targets. This modification can lead to improved pharmacological properties and reduced toxicity compared to other tetrazole derivatives .
Properties
IUPAC Name |
5-methoxy-1-phenyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDWBDSMDXSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=NN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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